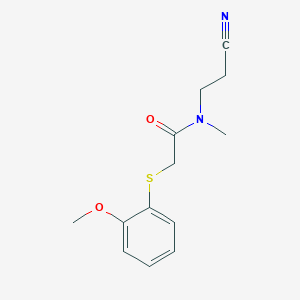
n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenylthiol with N-methylacetamide in the presence of a base, followed by the addition of 2-chloroacetonitrile. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.
化学反応の分析
Types of Reactions
n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thioether linkage can interact with various enzymes and proteins. These interactions can modulate biological pathways and lead to specific effects.
類似化合物との比較
Similar Compounds
- n-(2-Cyanoethyl)-2-((2-hydroxyphenyl)thio)-N-methylacetamide
- n-(2-Cyanoethyl)-2-((2-chlorophenyl)thio)-N-methylacetamide
- n-(2-Cyanoethyl)-2-((2-nitrophenyl)thio)-N-methylacetamide
Uniqueness
n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C13H16N2O2S |
|---|---|
分子量 |
264.35 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-2-(2-methoxyphenyl)sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C13H16N2O2S/c1-15(9-5-8-14)13(16)10-18-12-7-4-3-6-11(12)17-2/h3-4,6-7H,5,9-10H2,1-2H3 |
InChIキー |
CGOJPVHUGQCWDT-UHFFFAOYSA-N |
正規SMILES |
CN(CCC#N)C(=O)CSC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)
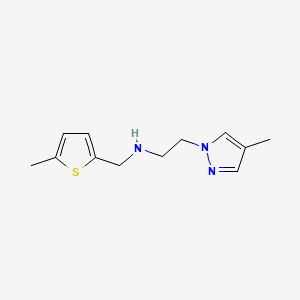

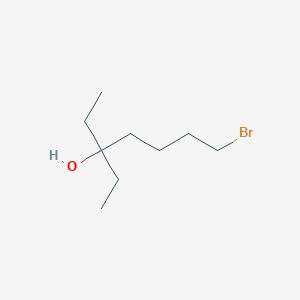
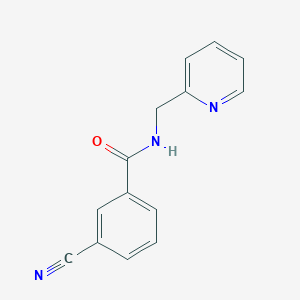

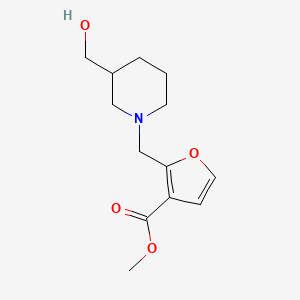
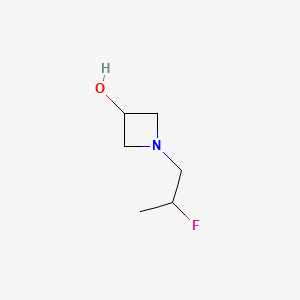
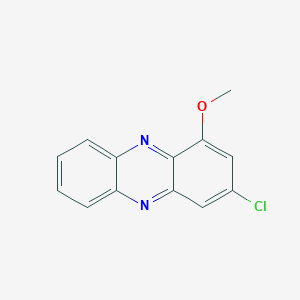

![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
![3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901591.png)

